N-phenyltriazirine-1-carboxamide
Description
N-Phenyltriazirine-1-carboxamide is a synthetic organic compound characterized by a triazirine ring (a three-membered heterocycle containing two nitrogen atoms) attached to a phenyl group and a carboxamide moiety. This structure confers unique reactivity due to the inherent ring strain of the triazirine system, which is known to influence stability and chemical behavior .
However, triazirines generally exhibit lower thermal stability compared to larger heterocycles like phenazines, which may limit their applications in high-temperature environments.
Properties
CAS No. |
197303-46-1 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
N-phenyltriazirine-1-carboxamide |
InChI |
InChI=1S/C7H6N4O/c12-7(11-9-10-11)8-6-4-2-1-3-5-6/h1-5H,(H,8,12) |
InChI Key |
JMZVCMSTKYYGIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)N2N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2N=N2 |
Synonyms |
1H-Triazirine-1-carboxamide,N-phenyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on N-phenyltriazirine-1-carboxamide and its analogs, emphasizing structural, synthetic, and physicochemical differences.
N-(2-(3-Methoxy-2-Methylbenzamido)Ethyl)Phenazine-1-Carboxamide ()
- Structure : Features a phenazine (fused aromatic diheterocyclic) core instead of a triazirine ring.
- Synthesis : Achieved in 81.0% yield as a yellow solid with a melting point of 203–204°C .
- Spectroscopic Data :
- Stability : The phenazine core provides aromatic stabilization, resulting in higher thermal stability compared to triazirine derivatives.
Triazole- and Diazirine-Based Carboxamides
- Triazole Carboxamides :
- Structure : Five-membered triazole rings offer greater stability and reduced ring strain.
- Applications : Widely used in pharmaceuticals (e.g., antifungal agents) due to their metabolic stability.
- Diazirine Carboxamides :
- Structure : Three-membered rings with two nitrogen atoms, similar to triazirines but with distinct electronic properties.
- Reactivity : Diazirines are photoreactive, making them useful as photoaffinity labels in biochemical studies.
Comparative Data Table
Research Implications and Limitations
- Triazirine vs. Phenazine : The triazirine’s high ring strain may enhance reactivity in targeted drug delivery but reduce shelf-life. Phenazine derivatives, while stable, lack this dynamic reactivity .
- Data Gaps : Specific bioactivity or pharmacokinetic data for this compound are absent in the provided evidence, necessitating further studies.
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